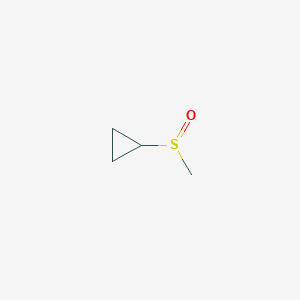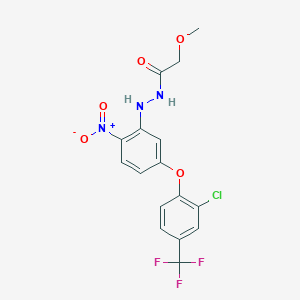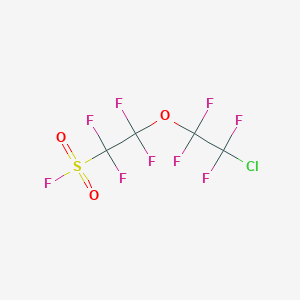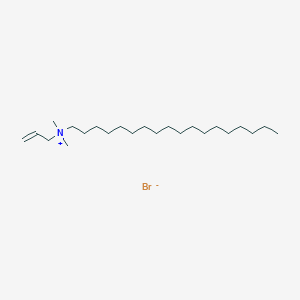![molecular formula C18H22O4 B14450302 5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol CAS No. 77614-09-6](/img/structure/B14450302.png)
5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two ethyl groups and two methoxy groups attached to the biphenyl core, along with two hydroxyl groups at the 2,2’ positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’-dimethoxy-5,5’-diethylbiphenyl.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted biphenyl compounds.
Applications De Recherche Scientifique
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways.
Signal Transduction: It may modulate signal transduction pathways related to cell survival and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dimethoxy-5,5’-diethylbiphenyl: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
5,5’-Dimethyl-3,3’-dimethoxybiphenyl: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Uniqueness
5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both ethyl and methoxy groups along with hydroxyl groups, which confer distinct reactivity and potential biological activities compared to its analogs.
This detailed article provides a comprehensive overview of 5,5’-Diethyl-3,3’-dimethoxy[1,1’-biphenyl]-2,2’-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
77614-09-6 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-ethyl-2-(5-ethyl-2-hydroxy-3-methoxyphenyl)-6-methoxyphenol |
InChI |
InChI=1S/C18H22O4/c1-5-11-7-13(17(19)15(9-11)21-3)14-8-12(6-2)10-16(22-4)18(14)20/h7-10,19-20H,5-6H2,1-4H3 |
Clé InChI |
VEDGCOJRGCIQFG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)CC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


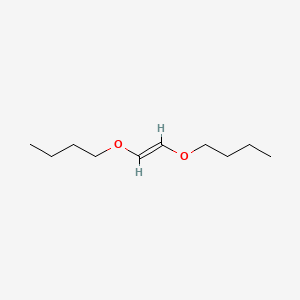
![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
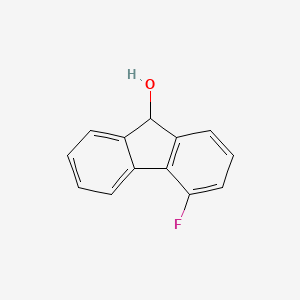

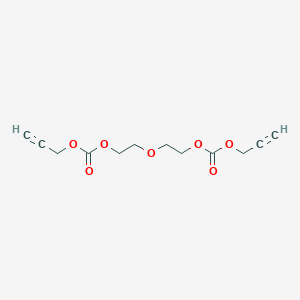
acetonitrile](/img/structure/B14450252.png)
